Disodium 1,5-naphthalenedisulfonate
Overview
Description
Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2. It is a white, hygroscopic powder that exists in the form of hydrates. This compound is primarily used as an intermediate in the production of dyes and pigments . It is also known for its applications in the synthesis of various chemical products and its role in industrial processes.
Scientific Research Applications
Disodium 1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its role in drug synthesis and its potential therapeutic applications.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Safety and Hazards
Disodium 1,5-naphthalenedisulfonate may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
Disodium 1,5-naphthalenedisulfonate, also known as 1,5-Naphthalenedisulfonic acid disodium salt, is primarily used as a dye intermediate . .
Mode of Action
It’s known to be used in the synthesis of Levobunolol Hydrochloride
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of other compounds
Result of Action
It’s known that the compound is used in the synthesis of Levobunolol Hydrochloride
Action Environment
It’s known that the compound is hygroscopic and exists in the form of hydrates , which suggests that environmental factors such as humidity could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that it can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
It is known that it can have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 1,5-naphthalenedisulfonate is typically synthesized through the sulfonation of naphthalene. The process involves mixing naphthalene with 20% oleum at temperatures ranging from 20°C to 35°C. Gradual addition of 65% oleum and further naphthalene is carried out alternately. After heating the reaction mixture for 6 hours at 55°C, it is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Disodium 1,5-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulfonate groups in the compound can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonated derivatives .
Comparison with Similar Compounds
- Disodium 2,6-naphthalenedisulfonate: Similar in structure but with sulfonate groups at different positions.
- Sodium 2-naphthalenesulfonate: Contains a single sulfonate group.
- Sodium benzene-1,3-disulfonate: A benzene derivative with two sulfonate groups .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Disodium 1,5-naphthalenedisulfonate can be achieved through sulfonation reaction of 1,5-naphthalenedisulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "1,5-naphthalenedisulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Dissolve 1,5-naphthalenedisulfonic acid in sulfuric acid", "2. Add sulfuric acid dropwise to the mixture while stirring continuously", "3. Heat the mixture at 80-90°C for 4-6 hours", "4. Cool the mixture to room temperature and slowly add sodium hydroxide solution while stirring", "5. Adjust the pH to 7-8 using sodium hydroxide solution", "6. Filter the resulting precipitate and wash with water", "7. Dry the product under vacuum at 60-70°C", "8. Dissolve the product in water and adjust the pH to 7-8 using sodium hydroxide solution", "9. Filter the solution and dry the resulting crystals under vacuum" ] } | |
CAS No. |
1655-29-4 |
Molecular Formula |
C10H8NaO6S2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
disodium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChI Key |
TZULFQJPQZXEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |
1655-29-4 | |
physical_description |
DryPowde |
Related CAS |
14455-34-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does disodium 1,5-naphthalenedisulfonate interact with cyclodextrins, and what are the implications of this interaction?
A1: Research shows that this compound can form inclusion complexes with modified β-cyclodextrins. These modified cyclodextrins, specifically those functionalized with cholic acid or deoxycholic acid, demonstrate enhanced molecular binding ability and selectivity compared to unmodified β-cyclodextrin []. The interaction mode depends on the specific structure of the cyclodextrin derivative. For instance, cholic acid-modified β-cyclodextrin exhibits a competitive inclusion mode, while deoxycholic acid-modified β-cyclodextrin displays an induced-fit inclusion mode []. This difference in binding modes, driven by the size and shape compatibility between the host cyclodextrin and the guest this compound, leads to varying binding affinities and selectivity profiles [].
Q2: Can you describe a specific example of this compound's role in forming a metal complex and its structural characterization?
A2: this compound acts as a counterion in the formation of a novel mononuclear nickel(II) complex. The complex, with the formula {[Ni(phen)(H2O)4]·(1,5-nds)·H2O} (where phen = 1,10-phenanthroline and 1,5-nds = 1,5-naphthalenedisulfonate anion), has been synthesized and characterized []. Single-crystal X-ray diffraction analysis revealed that the nickel(II) ion coordinates with four water molecules and a 1,10-phenanthroline molecule in an octahedral configuration. The 1,5-naphthalenedisulfonate anion plays a crucial role in balancing the charges within the complex [].
Q3: What makes this compound a suitable alternative to polyaromatic hydrocarbons in specific applications?
A3: this compound is suggested as a potential substitute for polyaromatic hydrocarbon standard substances in calibrating seawater polyaromatic hydrocarbon sensors []. This is attributed to its superior solubility in seawater, enhanced stability under the detection wavelengths used for polyaromatic hydrocarbons, and lower toxicity to marine organisms compared to standard polyaromatic hydrocarbons []. Utilizing this compound as a calibrant can potentially simplify calibration procedures while maintaining the sensor's accuracy and precision in quantifying polyaromatic hydrocarbons in seawater [].
Q4: Are there any computational studies investigating the interactions of this compound with macrocycles?
A4: Yes, studies have explored the interactions between this compound and a cationic water-soluble pillar[6]arene using various techniques, including nuclear magnetic resonance spectroscopy, isothermal titration calorimetry, fluorescence spectroscopy, and transmission electron microscopy []. These investigations unveiled a unique complexation model where the pillar[6]arene binds with two molecules of this compound []. This non-classical 1:2 binding stoichiometry highlights the potential for discovering novel host-guest systems involving this compound and macrocyclic molecules.
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